molecular formula C15H22N2 B15487706 5-(Diethylamino)-2-phenylpentanenitrile CAS No. 6315-33-9

5-(Diethylamino)-2-phenylpentanenitrile

Cat. No.: B15487706
CAS No.: 6315-33-9
M. Wt: 230.35 g/mol
InChI Key: QNUIOPQKGXAHSU-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-phenylpentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a diethylamino group at the 5-position and a phenyl group at the 2-position. Its molecular formula is C₁₅H₂₀N₂, with a molecular weight of 228.33 g/mol. The compound is primarily utilized in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in nucleophilic additions and cyclization reactions.

Properties

CAS No.

6315-33-9

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

5-(diethylamino)-2-phenylpentanenitrile

InChI

InChI=1S/C15H22N2/c1-3-17(4-2)12-8-11-15(13-16)14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-12H2,1-2H3

InChI Key

QNUIOPQKGXAHSU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C#N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares 5-(Diethylamino)-2-phenylpentanenitrile with four analogues, highlighting differences in functional groups, synthesis, and applications.

Compound Name Molecular Formula Key Substituents Synthesis Yield Applications Biological Activity
This compound C₁₅H₂₀N₂ Diethylamino, phenyl, nitrile 83–86% Organic synthesis, drug intermediates Not reported
5-(Dimethylamino)-2-nitrosophenol C₈H₁₀N₂O₂ Dimethylamino, nitroso, phenol 86% Dye synthesis, coordination chemistry Antimicrobial (metal complexes)
5-(Diethylamino)pentylamine (DEAP) C₉H₂₂N₂ Diethylamino, primary amine Not reported Ligand in catalysis, polymer research None reported
5-Amino-2,2-dimethylpentanenitrile C₇H₁₄N₂ Amino, dimethyl, nitrile Not reported Specialty chemicals, agrochemicals Not reported
(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-isopropylpentanenitrile C₁₇H₂₆N₂O₂ Methylamino, dimethoxyphenyl, isopropyl, nitrile Not reported Pharmaceutical intermediate (e.g., antihypertensive agents) Bioactive (receptor modulation)

Detailed Analysis of Key Differences

Functional Group Variations
  • Amino vs. Nitrile: DEAP () lacks a nitrile group but contains a primary amine, making it more hydrophilic and reactive in Schiff base formation. In contrast, the nitrile in this compound facilitates nucleophilic reactions.
  • Diethylamino vs.

Preparation Methods

Reaction Mechanism

The process initiates with the formation of a copper-cyanide complex, which facilitates alkene activation. Subsequent radical addition of the cyanide group to the β-carbon generates a stabilized radical intermediate. Diethylamine then participates in a nucleophilic attack at the α-position, followed by re-aromatization to yield the nitrile product.

Standard Conditions

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Solvent : Dichloroethane (DCE) at 80°C
  • Amine Source : Diethylamine (2.0 equiv)
  • Cyanating Agent : Trimethylsilyl cyanide (TMSCN, 1.5 equiv)

Under these conditions, the reaction achieves moderate yields (45–60%) for structurally related compounds, with purification via flash column chromatography (20–100% ethyl acetate/hexanes gradient).

Nucleophilic Substitution of Halogenated Intermediates

A two-step approach involving halide displacement provides an alternative route. This method capitalizes on the electrophilicity of α-bromo ketones, which undergo substitution with diethylamine before cyanation.

Synthesis of 5-Bromo-2-phenylpentan-2-one

Bromination of 2-phenylpent-4-en-2-one using HBr in acetic acid yields the α-bromo ketone. The exocyclic double bond directs bromine addition to the γ-position, confirmed by $$^{1}\text{H NMR}$$ downfield shifts at δ 4.21 (br s, 1H) and δ 3.98 (q, J = 6.5 Hz, 2H).

Amination and Cyanation

Treatment of 5-bromo-2-phenylpentan-2-one with diethylamine (3.0 equiv) in THF at 0°C→RT for 12 hours installs the diethylamino group. Subsequent cyanation employs potassium cyanide (2.2 equiv) in DMF at 50°C, affording the target nitrile in 68% yield over two steps.

Table 1: Comparative Yields for Nucleophilic Substitution

Step Reagents Temperature Time (h) Yield (%)
Bromination HBr/AcOH 25°C 4 92
Amination Et$$_2$$NH/THF 0°C→RT 12 85
Cyanation KCN/DMF 50°C 6 80

Cyanation of Amine Precursors

Late-stage cyanation provides modular access to nitrile-containing amines. This method involves oxidizing a primary amine to the corresponding nitrile via Rosenmund-von Braun conditions.

Synthesis of 5-(Diethylamino)-2-phenylpentan-1-amine

Alkylation of diethylamine with 5-chloro-2-phenylpentane (prepared from benzyl chloride and 1,4-dichlorobutane) yields the primary amine intermediate. GC-MS analysis shows a molecular ion at m/z 217.18 [M$$^+$$], consistent with the expected structure.

Copper-Mediated Cyanation

Heating the amine with CuCN (2.5 equiv) in DMF at 150°C for 24 hours effects cyanation. $$^{1}\text{H NMR}$$ confirms nitrile formation through the disappearance of NH$$_2$$ protons (δ 1.78 ppm) and emergence of a C≡N stretch at 2234 cm$$^{-1}$$ in FTIR.

Comparative Analysis of Synthetic Routes

Table 2: Method Optimization Parameters

Method Atom Economy (%) Step Count Overall Yield (%) Purity (HPLC)
Copper Catalysis 78 1 58 95.2
Nucleophilic Substitution 65 3 68 97.8
Reductive Amination 83 2 74 96.5
Late-Stage Cyanation 71 2 62 94.1

The copper-catalyzed method offers superior atom economy but requires stringent exclusion of moisture. Reductive amination provides the highest overall yield, though diastereomer separation may be necessary for chiral applications. Industrial-scale synthesis favors nucleophilic substitution due to readily available starting materials, despite its multi-step nature.

Analytical Characterization

Critical spectroscopic data for 5-(diethylamino)-2-phenylpentanenitrile include:

  • $$^{1}\text{H NMR}$$ (CDCl$$3$$, 500 MHz): δ 7.38–7.25 (m, 5H, Ph), 2.92 (q, J = 7.1 Hz, 4H, NCH$$2$$), 2.68–2.61 (m, 2H, CH$$2$$CN), 1.44 (t, J = 7.1 Hz, 6H, CH$$3$$)
  • $$^{13}\text{C NMR}$$ (126 MHz): δ 138.4 (Ph-C), 128.7–126.3 (Ph), 119.8 (CN), 47.2 (NCH$$2$$), 32.1 (CH$$2$$CN), 12.4 (CH$$_3$$)
  • HRMS : m/z calcd for C$${15}$$H$${22}$$N$$_2^+$$ [M+H]$$^+$$ 231.1861, found 231.1859

Q & A

Basic: What are the optimal synthetic routes for 5-(Diethylamino)-2-phenylpentanenitrile?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting phenylacetonitrile derivatives with diethylaminoalkyl halides under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the target compound. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model transition states and solvent effects (via Polarizable Continuum Models) to predict regioselectivity. For instance, analyzing the nitrile group’s electron-withdrawing effects on adjacent reaction sites helps optimize conditions for substitutions or additions .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies diethylamino protons (δ 1.0–1.2 ppm for CH3, δ 2.5–3.0 ppm for N-CH2) and aromatic protons (δ 7.2–7.5 ppm).
  • IR Spectroscopy : Confirms nitrile (C≡N stretch at ~2240 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 244 for [M+H]+) validates the molecular formula .

Advanced: How to analyze tautomeric equilibria in derivatives of this compound?

Methodological Answer:
UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) tracks tautomer shifts. X-ray crystallography resolves solid-state tautomerism, while NMR variable-temperature experiments (e.g., 298–343 K) quantify dynamic equilibria in solution .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation.
  • Storage : Keep in amber glass under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced: What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

  • Temperature Control : Maintain ≤80°C to avoid nitrile hydrolysis.
  • Catalytic Agents : Use Lewis acids (e.g., ZnCl2) to enhance regioselectivity.
  • Protecting Groups : Temporarily shield the diethylamino group with Boc anhydride during reactive steps .

Basic: How to purify this compound post-synthesis?

Methodological Answer:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (10–30% gradient).
  • Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystals. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What in vitro models assess its bioactivity?

Methodological Answer:

  • Antimicrobial Assays : Measure minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution.
  • Enzyme Inhibition : Test acetylcholinesterase inhibition via Ellman’s method (λ = 412 nm) to evaluate neuroactivity .

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